molecular formula C7H11F3O B13608493 1,1,1-Trifluoro-4,4-dimethylpentan-2-one

1,1,1-Trifluoro-4,4-dimethylpentan-2-one

Cat. No.: B13608493
M. Wt: 168.16 g/mol
InChI Key: MTOWKBREJSZSDI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4,4-dimethylpentan-2-one is a fluorinated organic compound with the molecular formula C7H11F3O. This compound is characterized by the presence of three fluorine atoms and two methyl groups attached to a pentan-2-one backbone. It is known for its unique chemical properties and has found applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-4,4-dimethylpentan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with isobutylene in the presence of a strong acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-4,4-dimethylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-4,4-dimethylpentan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1,1,1-trifluoro-4,4-dimethylpentan-2-one exerts its effects is primarily through its interactions with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it an attractive candidate for drug design. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    1,1,1-Trifluoro-2,4-pentanedione: Another fluorinated ketone with similar chemical properties.

    1,1,1-Trifluoro-4,4-dimethylpentan-2-amine hydrochloride: A related compound with an amine group instead of a ketone.

Uniqueness: 1,1,1-Trifluoro-4,4-dimethylpentan-2-one is unique due to its specific structural features, such as the presence of both trifluoromethyl and dimethyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H11F3O

Molecular Weight

168.16 g/mol

IUPAC Name

1,1,1-trifluoro-4,4-dimethylpentan-2-one

InChI

InChI=1S/C7H11F3O/c1-6(2,3)4-5(11)7(8,9)10/h4H2,1-3H3

InChI Key

MTOWKBREJSZSDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)C(F)(F)F

Origin of Product

United States

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